molecular formula C8H17NO3S B13966089 N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide

N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13966089
M. Wt: 207.29 g/mol
InChI Key: SCPHWCFPFLENKA-UHFFFAOYSA-N
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Description

N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, which includes a tetrahydropyran ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of 3-methyltetrahydro-2H-pyran-4-amine with ethyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tetrahydropyran ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-ethyl-3-methyloxane-4-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-3-9-13(10,11)8-4-5-12-6-7(8)2/h7-9H,3-6H2,1-2H3

InChI Key

SCPHWCFPFLENKA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCOCC1C

Origin of Product

United States

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